molecular formula C27H26N2OS B4857155 3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No.: B4857155
M. Wt: 426.6 g/mol
InChI Key: CBMWTJIYKQXKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the spirocyclic structure and the attachment of the prop-2-yn-1-ylsulfanyl group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazoline core or other functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The biological activity of quinazoline derivatives is well-documented, and this compound may exhibit similar properties. It could be studied for its potential as an enzyme inhibitor, receptor modulator, or other biological targets.

Medicine

Given the biological activity of related compounds, 3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE may have potential therapeutic applications. Research could focus on its efficacy and safety as a drug candidate for various diseases.

Industry

In industry, this compound could be used in the development of new materials, agrochemicals, or other applications where its unique properties are advantageous.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The prop-2-yn-1-ylsulfanyl group may also play a role in the compound’s interaction with biological molecules, potentially enhancing its activity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These compounds share the quinazoline core and may exhibit similar biological activities.

    Spiro Compounds: Other spiro compounds with different ring structures or substituents can be compared to highlight the unique features of the target compound.

Uniqueness

The uniqueness of 3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its specific combination of functional groups and structural features. This combination may confer unique properties, such as enhanced biological activity, selectivity, or stability.

Properties

IUPAC Name

3-(4-methylphenyl)-2-prop-2-ynylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2OS/c1-3-17-31-26-28-24-22-10-6-5-9-20(22)18-27(15-7-4-8-16-27)23(24)25(30)29(26)21-13-11-19(2)12-14-21/h1,5-6,9-14H,4,7-8,15-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMWTJIYKQXKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 2
3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 3
3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 4
Reactant of Route 4
3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 5
3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
Reactant of Route 6
3-(4-METHYLPHENYL)-2-(PROP-2-YN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

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